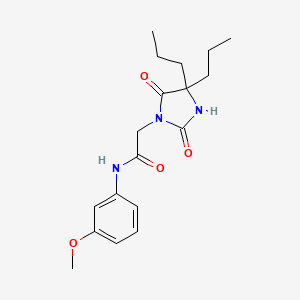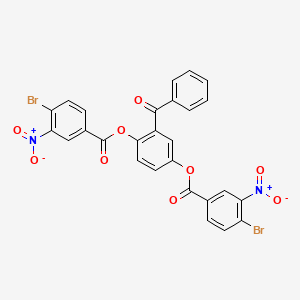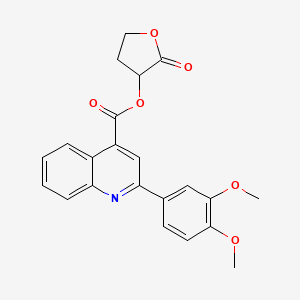![molecular formula C18H20Cl2N2O2 B1224116 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
A significant area of research for compounds related to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is their cytotoxic activity against various cancer cell lines. Studies have shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , exhibit potent cytotoxic properties. For instance, these compounds demonstrated growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Furthermore, these compounds were also tested in vivo against colon tumors in mice, where a single dose proved curative for certain derivatives in this model (Deady et al., 2003).
Antimicrobial Properties
Another area of research is the synthesis and exploration of antimicrobial properties of derivatives of 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have synthesized alkoxy benzamide derivatives, which demonstrated significant anti-tuberculosis activity. Some of these derivatives exhibited exceptional activity against the H37RV strain of tuberculosis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL, showcasing their potential as antimicrobial agents (Bhalodiya et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the determination of chlorophenoxy acid herbicides in water, which involve derivatives related to the compound . For instance, a method using in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry has been employed. This innovative approach allows for rapid and efficient analysis of chlorinated acids in water samples (Catalina et al., 2000).
Drug Synthesis and Pharmacology
Research in drug synthesis and pharmacology has also focused on compounds structurally similar to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have investigated the synthesis of novel synthetic opioids, including U-47700, which is a structural isomer of this compound. This research has provided insights into the synthesis, medicinal chemistry, in vitro/in vivo pharmacology, and societal impact of these compounds (Kyei-Baffour & Lindsley, 2020).
Propiedades
Nombre del producto |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Fórmula molecular |
C18H20Cl2N2O2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-22(2)10-9-21-18(23)14-5-3-13(4-6-14)12-24-17-8-7-15(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Clave InChI |
YLBHFMUBTMFLKO-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B1224034.png)

![4-[[(2-Methyl-3-furanyl)-oxomethyl]amino]benzoic acid butyl ester](/img/structure/B1224036.png)
![N-(3-acetylphenyl)-5,7-dimethyl-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224037.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)

![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)

![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)